

In-Depth Technical Guide: 2,4,6,6-Tetramethyl-3(6H)-pyridinone

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Compound of Interest

2,4,6,6-Tetramethyl-3(6H)pyridinone

Cat. No.:

B032791

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CAS Number: 203524-64-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6,6-Tetramethyl-3(6H)-pyridinone is a natural product first identified in the tropical marine sponge Agelas oroides.[1][2] It has also been reported as a constituent of the herb Sophora viciifolia. As a member of the pyridinone class of heterocyclic compounds, it represents a scaffold of interest in medicinal chemistry due to the diverse biological activities exhibited by other pyridinone derivatives. This document provides a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for **2,4,6,6-Tetramethyl-3(6H)- pyridinone** is presented in the table below.



Property	Value	Source
CAS Number	203524-64-5	[1]
Molecular Formula	С9Н13NO	[1]
Molecular Weight	151.21 g/mol	[1]
Natural Sources	Agelas oroides (marine sponge), Sophora viciifolia (herb)	[1][3]

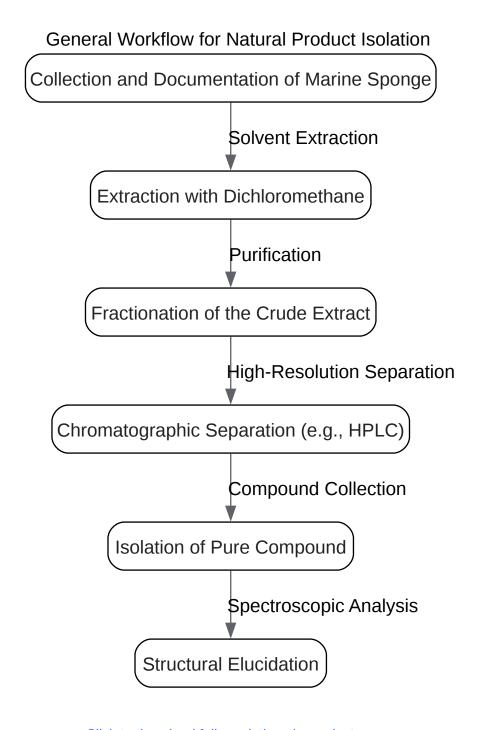
Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **2,4,6,6- Tetramethyl-3(6H)-pyridinone** are not extensively available in the public domain. However, the initial isolation and structural elucidation provides foundational methodological information.

Isolation from Agelas oroides

The isolation of **2,4,6,6-Tetramethyl-3(6H)-pyridinone** was first reported from the dichloromethane solubles of the tropical marine sponge Agelas oroides.[1][2] The general workflow for such an isolation from a natural source is depicted below.





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Caption: Generalized workflow for the isolation of a natural product.

Structural Elucidation

The chemical structure of **2,4,6,6-Tetramethyl-3(6H)-pyridinone** was determined through a combination of spectroscopic techniques.[2] These methods are standard for the



characterization of novel chemical entities.

- 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbonhydrogen framework.
- Ultraviolet (UV) Spectroscopy: To identify the presence of chromophores.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Biological Activity and Mechanism of Action

Currently, there is a notable absence of publicly available data on the specific biological activities, mechanism of action, or associated signaling pathways for **2,4,6,6-Tetramethyl-3(6H)-pyridinone**. While the broader class of pyridinone derivatives has been investigated for various therapeutic applications, including antimicrobial and anticancer properties, specific quantitative data (e.g., IC₅₀, MIC) for this particular compound is not documented in the accessible literature.

Data Presentation

Due to the lack of quantitative experimental data regarding the biological activity of **2,4,6,6- Tetramethyl-3(6H)-pyridinone**, a tabular summary of such data cannot be provided at this time.

Conclusion and Future Directions

2,4,6,6-Tetramethyl-3(6H)-pyridinone is a structurally characterized natural product. However, its biological potential remains largely unexplored. Future research should focus on:

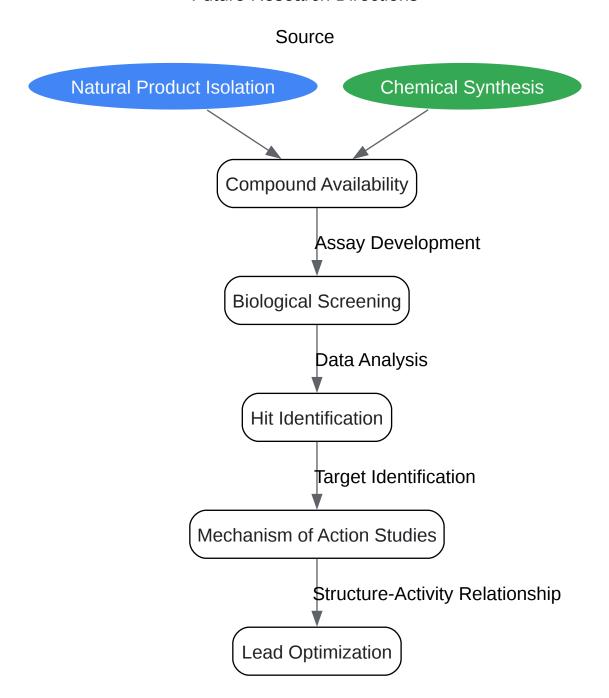
- Total Synthesis: Development of a robust synthetic route to enable further investigation without reliance on natural product isolation.
- Biological Screening: Comprehensive in vitro and in vivo screening to identify any potential therapeutic activities (e.g., antimicrobial, cytotoxic, anti-inflammatory).



 Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by the compound upon identification of any significant biological activity.

The logical progression of research for this compound is outlined in the following diagram.

Future Research Directions



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Caption: Logical workflow for the future investigation of the compound.

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